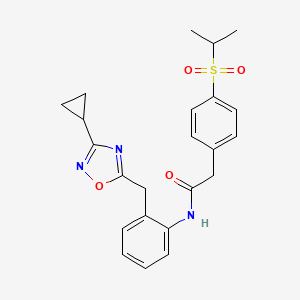
N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide, also known as CFMP, is a chemical compound that has been widely studied for its potential use in scientific research. It belongs to the class of amide compounds and has a molecular weight of 335.82 g/mol. CFMP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The exact mechanism of action of N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This inhibition may help to prevent tissue remodeling and repair in diseases such as cancer and fibrosis. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has also been shown to inhibit the activation of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has been shown to have anti-tumor effects by inhibiting the growth and survival of cancer cells. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has also been found to have anti-fibrotic effects by reducing the deposition of extracellular matrix proteins in fibrotic tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, there are also some limitations to the use of N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide in laboratory experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has not been extensively studied in vivo, so its pharmacokinetic properties and potential side effects are not well understood.
Orientations Futures
There are several future directions for research on N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide. One area of interest is the development of new therapeutic agents based on N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects, making it a promising candidate for the development of new drugs for various diseases. Another area of interest is the study of the pharmacokinetic properties of N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide in vivo. This will help to better understand its potential as a therapeutic agent and identify any potential side effects. Finally, the development of new synthesis methods for N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide may help to improve its solubility and other properties, making it more useful for laboratory experiments.
Méthodes De Synthèse
N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-chloro-5-fluoro-2-nitroaniline with morpholine in the presence of a palladium catalyst. The resulting intermediate is then treated with prop-2-enamide to yield N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide. Other methods of synthesis have also been reported in the literature, including the use of different catalysts and reaction conditions.
Applications De Recherche Scientifique
N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has been studied extensively for its potential use in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and repair. These properties make N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide a promising candidate for the development of new therapeutic agents for various diseases.
Propriétés
IUPAC Name |
N-(4-chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c1-2-13(18)16-11-8-10(15)9(14)7-12(11)17-3-5-19-6-4-17/h2,7-8H,1,3-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTZFVROOMRANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1N2CCOCC2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

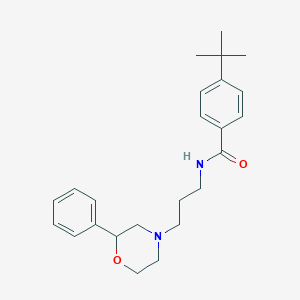
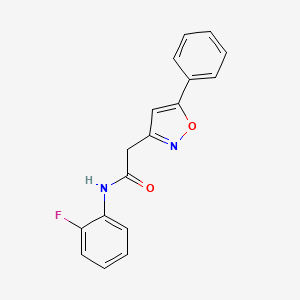

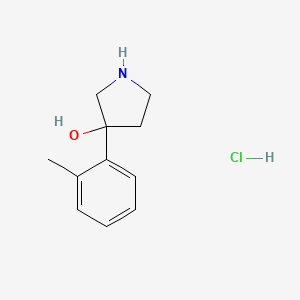
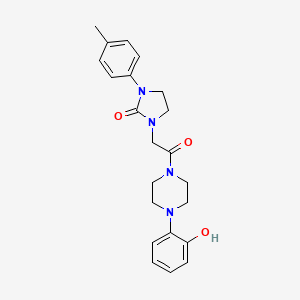
![2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2615630.png)

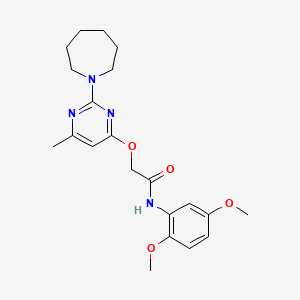


![1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride](/img/structure/B2615638.png)

